

Spectroscopic Characterization of 1-Pentadecene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Pentadecene**

Cat. No.: **B078149**

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-pentadecene** ($C_{15}H_{30}$), a long-chain alpha-olefin.^{[1][2]} Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this molecule. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations necessary for its accurate acquisition and interpretation.

The Molecular Profile of 1-Pentadecene

1-Pentadecene is an aliphatic unsaturated hydrocarbon featuring a terminal double bond.^{[1][2]} Its structure consists of a fifteen-carbon chain, making it a valuable molecule in various chemical syntheses, including polymer and surfactant production. Accurate spectroscopic analysis is paramount for its identification, purity assessment, and quality control.

Caption: Chemical structure of **1-Pentadecene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-pentadecene**, both 1H and ^{13}C NMR provide distinct signatures that confirm its structure.

1H NMR Spectroscopy

The ^1H NMR spectrum of **1-pentadecene** is characterized by signals from the vinylic protons of the terminal double bond and the aliphatic protons of the long alkyl chain.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-pentadecene** in about 0.7 mL of deuterated chloroform (CDCl_3). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.
- Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
 - Use a pulse angle of 30-45 degrees to allow for faster relaxation and a shorter experimental time.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual CHCl_3 signal at 7.26 ppm or to tetramethylsilane (TMS) at 0 ppm.

^1H NMR Data for **1-Pentadecene** in CDCl_3 [\[1\]](#)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.8	ddt	1H	-CH=CH ₂
~4.95	m	2H	-CH=CH ₂
~2.04	q	2H	=CH-CH ₂ -
~1.26	m	22H	-(CH ₂) ₁₁ -
0.88	t	3H	-CH ₃

Interpretation: The downfield signals around 4.95 and 5.8 ppm are characteristic of the terminal vinyl group protons. The multiplet at approximately 2.04 ppm corresponds to the allylic protons, which are deshielded by the adjacent double bond. The large signal at ~1.26 ppm represents the bulk of the methylene groups in the long alkyl chain. The terminal methyl group appears as a triplet around 0.88 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of **1-pentadecene**.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of CDCl₃.
- Instrumentation: Use a spectrometer with a carbon probe, typically operating at a frequency corresponding to the proton frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).
- Acquisition Parameters:
 - Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.
 - Use a larger spectral width (e.g., 0 to 220 ppm).
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in **1-pentadecene**.

- A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
- Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Reference the spectrum to the CDCl_3 triplet at ~ 77.16 ppm or TMS at 0 ppm.

^{13}C NMR Data for **1-Pentadecene** in CDCl_3 ^{[1][3]}

Chemical Shift (ppm)	Assignment
139.23	=CH-
114.13	=CH ₂
33.92	=CH-CH ₂ -
32.04	-CH ₂ -
29.80	-CH ₂ -
29.63	-CH ₂ -
29.48	-CH ₂ -
29.28	-CH ₂ -
29.08	-CH ₂ -
22.78	-CH ₂ -
14.14	-CH ₃

Interpretation: The two sp^2 hybridized carbons of the double bond are observed at 139.23 and 114.13 ppm. The remaining signals in the aliphatic region (14-34 ppm) correspond to the sp^3 hybridized carbons of the alkyl chain. The distinct chemical shifts for the different methylene groups are due to their varying distances from the double bond and the chain terminus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: For a liquid sample like **1-pentadecene**, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Acquire a background spectrum of the empty salt plates.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

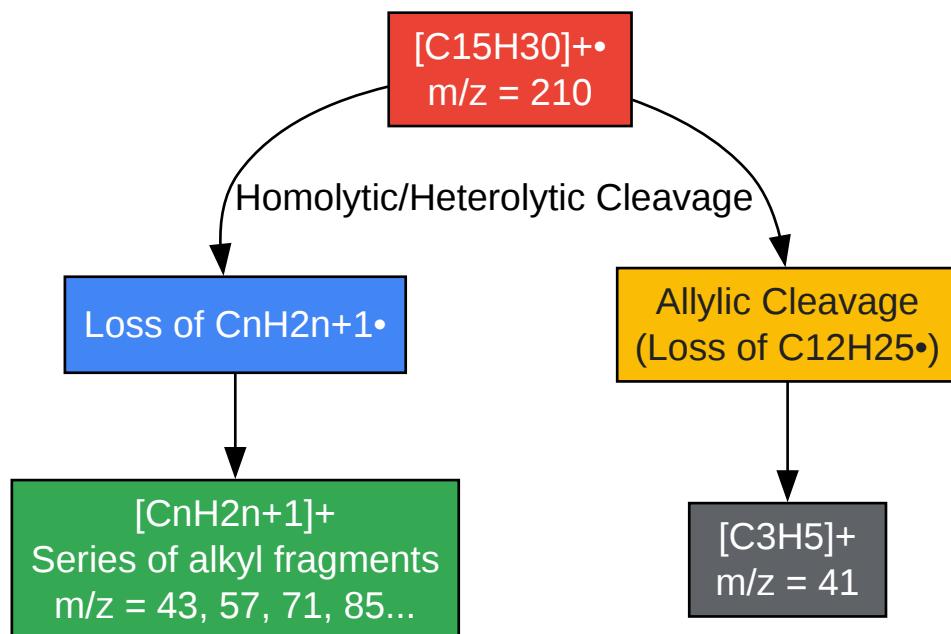
Key IR Absorption Bands for **1-Pentadecene**^{[4][5]}

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3075	C-H Stretch	=C-H (vinylic)
2955-2850	C-H Stretch	C-H (aliphatic)
~1640	C=C Stretch	Alkene
~1465	C-H Bend	-CH ₂ - (scissoring)
~990 and ~910	C-H Bend	=C-H (out-of-plane)

Interpretation: The key features in the IR spectrum of **1-pentadecene** that confirm its structure are the C-H stretch above 3000 cm⁻¹ and the C=C stretch around 1640 cm⁻¹, which are characteristic of the terminal alkene. The strong absorptions between 2850 and 2955 cm⁻¹ are due to the C-H stretching of the long alkyl chain. The out-of-plane C-H bending vibrations around 990 and 910 cm⁻¹ are also diagnostic for a monosubstituted alkene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.


Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of **1-pentadecene** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion ($M^{+\bullet}$).
- Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged ions and neutral radicals.
- Mass Analysis: The charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The detector records the abundance of each fragment at its specific m/z value, generating a mass spectrum.

Mass Spectrometry Data for **1-Pentadecene**[\[1\]](#)[\[2\]](#)

- Molecular Ion ($M^{+\bullet}$): $m/z = 210.4$
- Key Fragments (m/z): 41, 43, 55, 57, 69, 71, 83, 85, 97, 99...

Interpretation of Fragmentation: The molecular ion peak at m/z 210 corresponds to the molecular weight of **1-pentadecene** ($C_{15}H_{30}$).[\[2\]](#) The fragmentation pattern of long-chain alkenes is characterized by a series of cluster peaks separated by 14 mass units, corresponding to the loss of successive $-CH_2-$ groups.[\[6\]](#) The most abundant fragments are typically carbocations formed by cleavage at different points along the alkyl chain. The general fragmentation pattern is that of a long-chain alkane, with some influence from the double bond which can direct initial cleavages.

[Click to download full resolution via product page](#)

Caption: Simplified fragmentation pathways for **1-Pentadecene** in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted analytical profile of **1-pentadecene**. The combination of 1H and ^{13}C NMR, IR, and mass spectrometry allows for unambiguous identification and structural confirmation. The experimental protocols and interpretive guidance offered herein are intended to equip researchers with the necessary tools to confidently work with this and similar long-chain olefin compounds. Adherence to proper experimental technique and a foundational understanding of spectroscopic principles are essential for generating high-quality, reliable data.

References

- PubChem. (n.d.). **1-Pentadecene**. National Center for Biotechnology Information.
- NIST. (n.d.). **1-Pentadecene**. NIST Chemistry WebBook.
- NIST. (n.d.). Gas Chromatography Data for **1-Pentadecene**. NIST Chemistry WebBook.
- NIST. (n.d.). Antoine Equation Parameters for **1-Pentadecene**. NIST Chemistry WebBook.
- NIST. (n.d.). IR Spectrum for **1-Pentadecene**. NIST Chemistry WebBook.
- NIST. (n.d.). Phase change data for **1-Pentadecene**. NIST Chemistry WebBook.
- SpectraBase. (n.d.). **1-Pentadecene**.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Reich, H. J. (2021). ^{13}C NMR Chemical Shifts. Organic Chemistry Data.
- Oregon State University. (n.d.). ^{13}C NMR Chemical Shifts.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Pentadecene | C15H30 | CID 25913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Pentadecene [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 1-Pentadecene [webbook.nist.gov]
- 5. 1-PENTADECENE(13360-61-7) IR Spectrum [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1-Pentadecene: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078149#spectroscopic-data-for-1-pentadecene-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com